molecular formula C11H12N4O B1444055 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile CAS No. 1225710-24-6

2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile

Cat. No.: B1444055
CAS No.: 1225710-24-6
M. Wt: 216.24 g/mol
InChI Key: NVPSNBQWSKTOKA-UHFFFAOYSA-N
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Description

2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile is a heterocyclic compound that features a piperazine ring substituted with a formyl group and a pyridine ring substituted with a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile typically involves the reaction of 4-formylpiperazine with 3-cyanopyridine under specific conditions. One common method involves the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The formyl and cyano groups play crucial roles in these interactions, facilitating the binding to the target molecules and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile is unique due to the presence of both a formyl group and a cyano group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-(4-formylpiperazin-1-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-8-10-2-1-3-13-11(10)15-6-4-14(9-16)5-7-15/h1-3,9H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPSNBQWSKTOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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